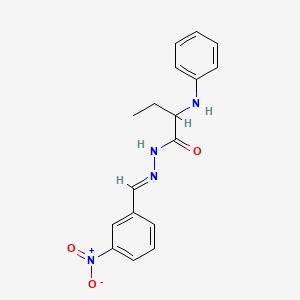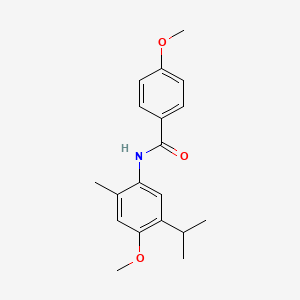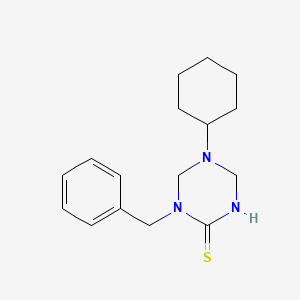
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide, also known as NBH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazide derivatives and possesses a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the formation of a covalent bond between the compound and the target molecule. In the case of ROS detection, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide reacts with the ROS to form a stable adduct, which emits a fluorescence signal that can be detected using a fluorescence microscope or flow cytometer. In the case of PTP inhibition, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide reacts with the active site of the enzyme to form a covalent bond, which prevents the enzyme from dephosphorylating its substrate.
Biochemical and Physiological Effects:
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has been shown to exert various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively detect ROS and inhibit PTPs without affecting other cellular processes. At higher concentrations, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can induce cellular stress and apoptosis, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for detecting ROS and inhibiting PTPs, its ability to penetrate cell membranes and tissues, and its compatibility with various imaging and detection techniques. However, 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide also has some limitations, including its potential toxicity at high concentrations, its limited stability in aqueous solutions, and its potential interference with other cellular processes.
Future Directions
There are several future directions for the use of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide in scientific research, including the development of new derivatives with improved selectivity and sensitivity, the exploration of its therapeutic potential in various diseases, and the investigation of its role in cellular signaling and metabolism. Further research is needed to fully understand the mechanism of action of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide and its potential applications in biomedical research.
Synthesis Methods
The synthesis of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide involves the reaction of 2-anilinobutanohydrazide with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide. The purity and yield of 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can be improved by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
2-anilino-N'-(3-nitrobenzylidene)butanohydrazide has been extensively used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as an inhibitor of protein tyrosine phosphatases (PTPs). ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively detect ROS in living cells and tissues, making it a valuable tool for studying the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
PTPs are a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activity of PTPs has been implicated in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. 2-anilino-N'-(3-nitrobenzylidene)butanohydrazide can selectively inhibit the activity of PTPs, making it a potential therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-16(19-14-8-4-3-5-9-14)17(22)20-18-12-13-7-6-10-15(11-13)21(23)24/h3-12,16,19H,2H2,1H3,(H,20,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJOMSCJARLSG-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)


![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)



![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)